Anisodine hydrobromide

Descripción

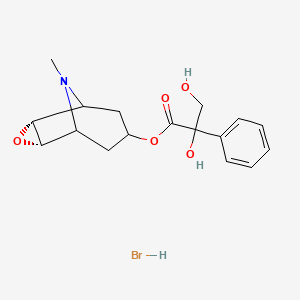

The exact mass of the compound [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H22BrNO5 |

|---|---|

Peso molecular |

400.3 g/mol |

Nombre IUPAC |

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12?,13?,14-,15+,17?; |

Clave InChI |

GJPDCORRBGIJOP-ZSNISTTGSA-N |

SMILES isomérico |

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

SMILES canónico |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

Pictogramas |

Acute Toxic |

Sinónimos |

anisodine anisodine hydrobromide anisodine hydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

Anisodine hydrobromide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Anisodine Hydrobromide

Executive Summary

This compound, a tropane alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent with significant therapeutic applications, particularly in the treatment of cerebrovascular diseases like acute ischemic stroke.[1][2] Its core mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][3][4] This primary action leads to a cascade of downstream effects, including smooth muscle relaxation, improved microcirculation, and potent neuroprotection.[2][3] Beyond simple receptor blockade, this compound modulates critical intracellular signaling pathways, notably activating the pro-survival Akt/GSK-3β and ERK1/2 cascades. These secondary effects contribute to its observed anti-inflammatory, anti-oxidative, and anti-apoptotic properties, making it a subject of significant interest in drug development and neuroscience research. This guide provides a detailed examination of its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its complex mechanism.

Core Mechanism: Muscarinic Acetylcholine Receptor Antagonism

The primary pharmacological activity of this compound is its function as a competitive antagonist at muscarinic acetylcholine receptors.[5] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors, thereby blocking the transmission of cholinergic nerve impulses.[5] Anisodine is structurally related to atropine but is reported to have a weaker intensity of action and lower toxicity.[5]

Overview of Muscarinic Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of the parasympathetic nervous system.[6][7] They are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling mechanisms:[7][8]

-

M1, M3, M5 ("Excitatory"): Couple to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, causing smooth muscle contraction and glandular secretion.[7][8][9]

-

M2, M4 ("Inhibitory"): Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7][8] In the heart, M2 receptor activation opens potassium channels, leading to hyperpolarization and a decreased heart rate.[8]

Anisodine's Interaction with mAChR Subtypes

This compound is considered a non-selective antagonist, meaning it interacts with multiple mAChR subtypes.[4][10] This broad activity profile explains its wide range of physiological effects. While comprehensive binding affinity data for anisodine across all five human receptor subtypes is limited in publicly available literature, studies on the closely related compound anisodamine provide quantitative insights. One study in isolated canine saphenous veins demonstrated that anisodamine competitively inhibits both prejunctional M2 and postjunctional M1 receptors with comparable affinity.[4]

Furthermore, research in animal models of cerebral ischemia suggests that this compound can modulate the expression of these receptors. In rats subjected to middle cerebral artery occlusion (MCAO), anisodine treatment effectively reduced the upregulated expression of M1, M2, M4, and M5 receptors in brain tissue.[11][12][13]

Table 1: Pharmacological Profile of Anisodine/Anisodamine at Muscarinic Receptors

| Receptor Subtype | Interaction Type | Quantitative Data (Anisodamine) | Qualitative Effects (Anisodine) | References |

| M1 | Antagonist | pKB = 7.86 | Downregulates hypoxia-induced receptor upregulation | [4][11][12] |

| M2 | Antagonist | pKB = 7.78 | Downregulates hypoxia-induced receptor upregulation | [4][11][12] |

| M3 | Antagonist | - | Blockade leads to mydriasis and smooth muscle relaxation | [2][3] |

| M4 | Antagonist | - | Downregulates hypoxia-induced receptor upregulation | [11][12] |

| M5 | Antagonist | - | Downregulates hypoxia-induced receptor upregulation | [11][12] |

Note: pKB is the negative logarithm of the antagonist dissociation constant (KB). Data is primarily for anisodamine, a closely related tropane alkaloid.

Neuroprotective Mechanisms and Downstream Signaling

In the context of cerebral ischemia, the therapeutic benefits of this compound extend beyond mAChR blockade. It triggers a complex network of intracellular signaling pathways that confer significant neuroprotection.

Activation of Pro-Survival Kinase Pathways

-

Akt/GSK-3β Pathway: Studies have demonstrated that this compound can activate the PI3K/Akt signaling pathway.[14] Akt (Protein Kinase B) is a serine/threonine kinase that, once phosphorylated (activated), plays a central role in promoting cell survival.[15][16] One of its key downstream targets is Glycogen Synthase Kinase-3β (GSK-3β).[17] Akt phosphorylates and inactivates GSK-3β.[14][15] Since active GSK-3β often promotes apoptosis, its inactivation by the Akt pathway is a potent pro-survival signal.[14]

-

ERK1/2 Pathway: Anisodine has also been shown to activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[18][19][20] The ERK pathway is crucial for regulating cell growth, differentiation, and survival, and its activation is a key mechanism for neuroprotection against ischemic injury.[21][22]

Anti-Apoptotic and Anti-Inflammatory Effects

The activation of these kinase cascades translates into tangible anti-apoptotic and anti-inflammatory effects. By activating the Akt/GSK-3β pathway, this compound treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical factor in preventing neuronal cell death. Concurrently, anisodine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[2]

Summary of Clinical Efficacy Data

The neuroprotective mechanisms of this compound have been validated in numerous clinical trials, particularly for acute ischemic stroke (AIS). Meta-analyses of these trials provide quantitative evidence of its efficacy.

Table 2: Summary of Clinical Efficacy in Acute Ischemic Stroke (Meta-Analysis Data)

| Outcome Measure | Effect of Anisodine HBr Supplementation | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | References |

| NIH Stroke Scale (NIHSS) | Significant Reduction | MD = -1.53 | (-1.94, -1.12) | [12] |

| Modified Rankin Scale (mRS) | Significant Reduction | MD = -0.89 | (-0.97, -0.81) | [12] |

| Barthel Index | Significant Increase | MD = 10.65 | (4.30, 17.00) | [12] |

| Clinical Efficacy Rate | Significant Improvement | RR = 1.2 | (1.08, 1.34) | [12] |

Note: A lower NIHSS and mRS score, and a higher Barthel Index score, indicate better patient outcomes.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established pharmacological and biochemical assays.

Muscarinic Receptor Binding Assay

Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[23][24][25]

-

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Cell membranes prepared from cells individually expressing a single human mAChR subtype (M1, M2, M3, M4, or M5).

-

A suitable radioligand with high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

High-affinity non-labeled antagonist (e.g., Atropine) for determining non-specific binding.

-

Glass fiber filters and a cell harvester/filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10-11 M to 10-4 M).

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its KD value), and varying concentrations of this compound.

-

Controls: Prepare parallel reactions for:

-

Total Binding: Contains only membranes and radioligand.

-

Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

-

-

Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of anisodine that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

-

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for assessing the activation (phosphorylation) of kinases like Akt and ERK.[26][27][28][29]

-

Objective: To measure the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) relative to total Akt and total ERK in cell lysates following treatment with this compound.

-

Materials:

-

Cultured cells (e.g., neuronal cell line).

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST).

-

Primary antibodies (specific for p-Akt, total Akt, p-ERK, total ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of this compound for desired time points. Include a vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run electrophoresis to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often preferred over milk.[30]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate (ECL) to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody for the total protein (e.g., total Akt).

-

Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein signal to the total protein signal.

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]

- 4. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellmolbiol.org [cellmolbiol.org]

- 14. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway | MDPI [mdpi.com]

- 16. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]

- 17. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beta-arrestin-dependent, G protein-independent ERK1/2 activation by the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of Dopamine D1 Receptor-Mediated ERK1/2 Activation in the Parkinsonian Striatum and Their Modulation by Metabotropic Glutamate Receptor Type 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of dopamine D1 receptor-mediated ERK1/2 activation in the parkinsonian striatum and their modulation by metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]

- 22. Mu opioid receptor activation of ERK1/2 is GRK3 and arrestin dependent in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ccrod.cancer.gov [ccrod.cancer.gov]

- 28. benchchem.com [benchchem.com]

- 29. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Anisodine Hydrobromide: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent with significant pharmacological effects on the central and peripheral nervous systems.[1] Primarily utilized in China for the treatment of various conditions, including acute ischemic stroke and other vascular disorders, its neuroprotective properties have garnered considerable scientific interest.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Mechanism of Action

This compound primarily functions as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[3] By competitively inhibiting the binding of acetylcholine to these receptors, it modulates a wide range of physiological processes.[3] Evidence suggests a notable interaction with M1, M2, M4, and M5 receptor subtypes, particularly in the context of cerebral ischemia.[4] Its therapeutic effects in neurovascular conditions are attributed to a multifaceted mechanism that includes:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production.[3]

-

Anti-oxidative Damage: Reduction of reactive oxygen species (ROS) levels.[4]

-

Inhibition of Neuronal Apoptosis: Modulation of apoptotic pathways to protect neurons from cell death.[5]

-

Amelioration of Hemorheological Changes: Improvement of blood flow properties.[5]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This results in effects such as smooth muscle relaxation and reduced glandular secretions.[3] In the context of cerebral ischemia, this compound has been shown to downregulate the expression of M1, M2, M4, and M5 receptors that are upregulated during hypoxia/reoxygenation. This modulation is believed to contribute to its neuroprotective effects by inhibiting calcium ion influx and reducing the production of nitric oxide (NO) and ROS.[1]

Signaling Pathways

This compound exerts its cellular effects through the modulation of key signaling pathways, including the ERK1/2 and HIF-1α pathways.

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to activate the Akt/GSK-3β signaling pathway, which can be upstream of or interact with the ERK1/2 pathway, contributing to its neuroprotective effects by attenuating neuronal cell death and apoptosis.[6]

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that mediates cellular adaptation to low oxygen conditions. During cerebral ischemia, HIF-1α is induced. This compound has been demonstrated to suppress the H/R-induced expression of HIF-1α, predominantly through the downregulation of the M4 muscarinic receptor.[1] This inhibition of the HIF-1α pathway contributes to the reduction of oxidative stress and apoptosis in endothelial cells.[1][5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats and dogs.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | 10 mg/kg | Reference |

| Cmax (ng/mL) | 340.50 ± 44.52 | [2] |

| AUC (ng·h/mL) | Not Reported | |

| t1/2 (h) | Not Reported | |

| Bioavailability (%) | 80.45 | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 12.5 | Not Reported | < 0.5 | Not Reported | ~3 | [7] |

| 25 | Not Reported | < 0.5 | Not Reported | ~3 | [7] |

| 50 | Not Reported | < 0.5 | Not Reported | ~3 | [7] |

Table 3: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | CLz (L/h·kg) | Vz (L/kg) | Reference |

| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 2.09 ± 0.53 | 2.46 ± 0.70 | [6] |

| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 1.79 ± 0.76 | 3.70 ± 1.85 | [6] |

| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 1.94 ± 0.22 | 3.13 ± 0.43 | [6] |

Note: The original units in the reference for CLz and Vz in dogs were 10^5 L/(h.kg) and 10^5 L/kg respectively, which seem unusually high. The values in the table have been adjusted to reflect more typical pharmacokinetic units, assuming a likely typographical error in the source.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: this compound is rapidly absorbed after oral administration in rats, with a Tmax of less than 0.5 hours.[7] Its oral bioavailability in rats is approximately 80.45%.[2]

-

Distribution: Following intravenous injection in rats, this compound distributes to various tissues, with the highest peak concentrations found in the kidney and stomach.[6] Lower concentrations are observed in fat, testis, and brain tissue.[6]

-

Metabolism: Information on the specific metabolic pathways of this compound is limited.

-

Excretion: The urinary excretion rate for Anisodine in rats has been reported to be 32.67%.[2]

Toxicology

Detailed toxicological data, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not extensively reported in the available literature. Standard anticholinergic side effects can be anticipated, particularly at higher doses.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This model is widely used to study the effects of this compound in focal cerebral ischemia.

Detailed Steps:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbital sodium at 50 mg/kg).[7]

-

Surgical Preparation: Make a midline incision in the neck to expose the carotid arteries.[8]

-

Artery Occlusion: Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal end of the ECA. Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

-

Occlusion and Reperfusion: Maintain the occlusion for a specified period (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion.[7]

-

Treatment: Administer this compound (e.g., 0.6 mg/kg) intravenously at the onset of reperfusion.[7]

-

Evaluation: Assess neurological deficits and measure the infarct volume using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]

Hypoxia/Reoxygenation (H/R) in Cell Culture

This in vitro model mimics the ischemic and reperfusion injury at a cellular level.

Detailed Steps:

-

Cell Culture: Culture a suitable cell line (e.g., human cerebral microvascular endothelial cells, hCMEC/D3) to the desired confluency.[1]

-

Hypoxia Induction: Place the cells in a hypoxic chamber with low oxygen levels (e.g., 1% O2) for a specified duration (e.g., 3 hours).[9]

-

Treatment: Add this compound at various concentrations (e.g., 10 and 20 µg/mL) to the cell culture medium during the hypoxic period.[9]

-

Reoxygenation: Return the cells to normoxic conditions for a set time (e.g., 3 hours).[9]

-

Analysis: Following treatment, lyse the cells and perform various assays to measure endpoints such as ROS production (using DCFH-DA probes), nitric oxide production (using the Griess assay), and protein expression of relevant markers (e.g., M2, M4 receptors, HIF-1α) via Western blotting.[1]

Conclusion

This compound presents a compelling pharmacological profile, particularly for its neuroprotective effects in the context of cerebrovascular diseases. Its mechanism as a muscarinic acetylcholine receptor antagonist, coupled with its influence on critical signaling pathways like ERK1/2 and HIF-1α, provides a strong basis for its therapeutic potential. The data and protocols compiled in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Further investigation is warranted to fully elucidate its receptor subtype selectivity with quantitative binding and functional assays and to expand upon its toxicological profile.

References

- 1. BIOCELL | this compound alleviates oxidative stress caused by hypoxia/reoxygenation in human cerebral microvascular endothelial cells predominantly via inhibition of muscarinic acetylcholine receptor 4 [techscience.com]

- 2. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Anisodine Hydrobromide: A Technical Guide to its Origins, Properties, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine hydrobromide, a tropane alkaloid, is a pharmacologically significant compound primarily derived from the medicinal plant Anisodus tanguticus. Renowned for its anticholinergic properties, it has been the subject of extensive research, particularly in the context of vascular and neurological conditions. This technical guide provides an in-depth exploration of the derivation of this compound, detailing its natural sources, and outlining the methodologies for its extraction, purification, and chemical synthesis. Furthermore, this document elucidates its mechanism of action, focusing on its role as a muscarinic acetylcholine receptor antagonist and its influence on critical intracellular signaling pathways. Quantitative data, detailed experimental protocols, and visual representations of key pathways are presented to serve as a comprehensive resource for the scientific community.

Derivation of this compound

Anisodine is a naturally occurring tropane alkaloid.[1] Its hydrobromide salt is the form commonly used in pharmaceutical applications.

Natural Source

Quantitative Analysis of Alkaloid Content in Anisodus tanguticus

The following table summarizes the typical content of major tropane alkaloids found in the roots of Anisodus tanguticus.

| Alkaloid | Average Content in Roots (mg/g) |

| Anisodine | 0.62 |

| Anisodamine | 0.36 |

| Atropine | 1.83 |

Data compiled from studies on tropane alkaloid content in A. tanguticus.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent.

| Property | Value |

| Molecular Formula | C₁₇H₂₂BrNO₅ |

| Molecular Weight | 400.27 g/mol |

| CAS Number | 76822-34-9 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |

Experimental Protocols

Extraction and Purification of Anisodine from Anisodus tanguticus

This protocol outlines a general procedure for the extraction and purification of anisodine from the dried and ground roots of A. tanguticus.

3.1.1. Extraction

-

Sample Preparation: Weigh 0.2 g of powdered A. tanguticus root sample.

-

Solvent System: Prepare an extraction solvent of methanol (with 2% formic acid) and water (with 2% formic acid) in an 8:2 ratio.

-

Extraction Process: Add 10 mL of the extraction solvent to the plant sample.

-

Sonication: Sonicate the mixture at 1500 W for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the resulting suspension for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm membrane filter to remove particulate matter.

3.1.2. Purification

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Ultimate AQ C18 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile and KH₂PO₄ buffer solution (pH adjusted to 3.0 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Fraction Collection: Collect the fractions corresponding to the retention time of anisodine, as determined by comparison with a standard reference substance.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.

-

Recrystallization: The purified anisodine can be further recrystallized from an appropriate solvent system to obtain high-purity crystals. The hydrobromide salt can be prepared by treating the free base with hydrobromic acid.

Figure 1: Workflow for the extraction and purification of Anisodine.

Total Synthesis of (-)-Anisodine

The asymmetric total synthesis of (-)-anisodine has been achieved, providing an alternative to its extraction from natural sources.[3] A key starting material for this synthesis is 6-beta-acetyltropine, and a crucial step involves the Sharpless asymmetric dihydroxylation.[1][3]

3.2.1. Synthetic Scheme Overview

The synthesis begins with the modification of 6-beta-acetyltropine to introduce a double bond, followed by asymmetric dihydroxylation to create the key stereocenters. Subsequent steps involve the esterification with a protected tropic acid derivative and final deprotection to yield (-)-anisodine.

References

- 1. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient approach to the asymmetric total synthesis of (-)-anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodine Hydrobromide for Cerebrovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine hydrobromide, a derivative of the tropane alkaloid anisodine found in Anisodus tanguticus, has demonstrated significant therapeutic potential in the management of cerebrovascular diseases, particularly acute ischemic stroke. As a non-selective muscarinic cholinergic receptor antagonist, its mechanism of action extends beyond improving cerebral blood flow to encompass neuroprotection through anti-inflammatory, anti-oxidative, and anti-apoptotic pathways. This technical guide provides a comprehensive overview of the current state of research on this compound for cerebrovascular disease, with a focus on its pharmacological effects, underlying signaling pathways, detailed experimental protocols, and a summary of quantitative preclinical and clinical data. This document is intended to serve as a resource for researchers and drug development professionals in the field of neurology and cerebrovascular medicine.

Introduction

Cerebrovascular diseases, including ischemic and hemorrhagic stroke, represent a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively contribute to neuronal cell death and neurological deficits. This compound has emerged as a promising therapeutic agent in this context, with a multifaceted mechanism of action that addresses several of these pathological processes. This guide will delve into the technical details of its application in preclinical and clinical research.

Mechanism of Action

This compound primarily functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[1] This action leads to a reduction in the excitatory effects of acetylcholine in the central nervous system.[1] Beyond this primary mechanism, this compound exerts its neuroprotective effects through several interconnected pathways:

-

Improvement of Cerebral Microcirculation: The drug possesses vasodilatory properties and has been shown to improve microcirculation and reduce vascular resistance, thereby enhancing blood flow to ischemic brain regions.[1]

-

Anti-Oxidative Stress: this compound has been demonstrated to mitigate oxidative damage by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and decreasing the levels of lipid peroxidation products like malondialdehyde (MDA).

-

Anti-Inflammatory Effects: The compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[2]

-

Inhibition of Apoptosis: this compound modulates the expression of apoptosis-related proteins, promoting cell survival.

Signaling Pathways

The neuroprotective effects of this compound are mediated by the modulation of key intracellular signaling pathways, including the Akt/GSK-3β and ERK1/2 pathways.

Akt/GSK-3β Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival cascade in neurons. This compound has been shown to activate this pathway, leading to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3β (GSK-3β). The inactivation of GSK-3β prevents apoptosis by modulating the expression of the Bcl-2 family of proteins, specifically by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) 1/2 pathway is another crucial signaling cascade involved in cell survival and neuroprotection. Basic research has indicated that this compound can activate the ERK1/2 signaling pathway, which is a key mechanism underlying its therapeutic effects in acute ischemic stroke.[3] The activation of this pathway is thought to contribute to the regulation of cellular processes that enhance neuronal survival in the ischemic brain.

Experimental Protocols

This section provides an overview of common experimental models and protocols used to evaluate the efficacy of this compound in the context of cerebrovascular disease.

In Vivo Models

The MCAO model is a widely used preclinical model of focal cerebral ischemia.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with an intraperitoneal injection of 10% chloral hydrate).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

-

This compound Administration: Administer this compound (e.g., 0.6 mg/kg) intravenously via the caudal vein at the onset of reperfusion.

-

Outcome Measures:

-

Neurological deficit scoring (e.g., Bederson's scale).

-

Infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Immunohistochemistry and Western blot analysis of brain tissue for markers of apoptosis, inflammation, and signaling pathway activation.

-

The CCH model is used to study the effects of long-term reduced cerebral blood flow.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Permanently ligate both common carotid arteries with silk sutures.

-

-

This compound Administration: Administer this compound intraperitoneally at various doses (e.g., 0.3, 0.6, and 1.2 mg/kg) daily for a specified period (e.g., 4 weeks).

-

Outcome Measures:

-

Cognitive function assessment using the Morris water maze.

-

Histological analysis of the hippocampus for neuronal survival (e.g., Nissl staining).

-

TUNEL staining for apoptosis.

-

Biochemical assays for markers of oxidative stress (SOD, MDA).

-

Western blot analysis for signaling proteins (Akt, GSK-3β, Bcl-2, Bax).

-

In Vitro Model: Hypoxia/Reoxygenation (H/R)

The H/R model mimics the ischemic and reperfusion phases of stroke in a controlled cellular environment.

-

Cell Line: Human cerebral microvascular endothelial cells (hCMEC/D3).

-

Protocol:

-

Culture cells to a desired confluency.

-

Induce hypoxia by placing the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 6 hours).

-

Initiate reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO2).

-

-

This compound Treatment: Add this compound to the cell culture medium at various concentrations before, during, or after hypoxia.

-

Outcome Measures:

-

Cell viability assays (e.g., MTT).

-

Measurement of reactive oxygen species (ROS) production.

-

Analysis of apoptosis (e.g., flow cytometry with Annexin V/PI staining).

-

Western blot analysis of signaling and apoptotic proteins.

-

Quantitative Data Summary

Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies on this compound.

| Model | Parameter | Treatment Group | Control Group | Result | Reference |

| Vascular Dementia Rat Model | Serum SOD (U/mL) | High-dose AH: 98.67 ± 0.86 | VD Model: 44.22 ± 7.11 | Significant increase (p<0.001) | |

| Brain SOD (U/mg) | High-dose AH: 162.83 ± 17.36 | VD Model: 84.39 ± 4.10 | Significant increase (p<0.001) | ||

| Serum MDA (nmol/mL) | High-dose AH: 6.68 ± 0.06 | VD Model: 17.74 ± 1.00 | Significant decrease (p<0.001) | ||

| Brain MDA (nmol/mg) | High-dose AH: 3.96 ± 0.77 | VD Model: 6.17 ± 0.70 | Significant decrease (p<0.01) | ||

| Apoptotic Cells (%) | High-dose AH: 3.43 ± 0.92 | Low-dose AH: 36.10 ± 9.07 | Dose-dependent decrease | ||

| Chronic Cerebral Hypoperfusion Rat Model | p-Akt/Akt ratio | This compound | Vehicle | Increased | |

| p-GSK-3β/GSK-3β ratio | This compound | Vehicle | Increased | ||

| Bcl-2 expression | This compound | Vehicle | Upregulated | ||

| Bax expression | This compound | Vehicle | Downregulated |

Clinical Studies: Meta-Analysis in Acute Ischemic Stroke

A meta-analysis of 11 randomized controlled trials involving 1,337 patients with acute ischemic stroke (AIS) provided the following quantitative results for this compound injection as a supplemental therapy.

| Outcome Measure | Effect Estimate | 95% Confidence Interval | p-value | Reference |

| National Institutes of Health Stroke Scale (NIHSS) | MD = -1.53 | (-1.94, -1.12) | < 0.00001 | [1] |

| Modified Rankin Scale (mRS) | MD = -0.89 | (-0.97, -0.81) | < 0.00001 | [1] |

| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 | [1] |

| Clinical Efficacy | RR = 1.20 | (1.08, 1.34) | 0.001 | [1] |

| Relative Cerebral Blood Volume | SMD = 0.28 | (0.02, 0.53) | 0.03 | [1] |

| Relative Time to Peak | SMD = -0.81 | (-1.08, -0.55) | < 0.00001 | [1] |

MD: Mean Difference; RR: Risk Ratio; SMD: Standardized Mean Difference.

Conclusion

This compound presents a compelling profile as a therapeutic candidate for cerebrovascular diseases. Its multifaceted mechanism of action, targeting not only cerebral blood flow but also fundamental pathological processes such as oxidative stress, inflammation, and apoptosis, underscores its potential for neuroprotection. The modulation of key signaling pathways like Akt/GSK-3β and ERK1/2 provides a molecular basis for its observed effects. The presented preclinical and clinical data, along with the detailed experimental protocols, offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions, optimizing dosing and administration strategies, and conducting large-scale, multicenter clinical trials to fully establish the therapeutic efficacy and safety of this compound in a broader patient population. This technical guide serves as a valuable resource to facilitate these endeavors and advance the development of novel treatments for cerebrovascular diseases.

References

Anisodine Hydrobromide and Its Impact on Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that has garnered significant interest for its therapeutic potential in cerebrovascular diseases, particularly acute ischemic stroke (AIS).[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a cascade of physiological effects that culminate in improved cerebral perfusion and neuroprotection.[1] This technical guide provides an in-depth analysis of the effects of this compound on cerebral blood flow (CBF), detailing quantitative data from clinical and preclinical studies, comprehensive experimental protocols, and the intricate signaling pathways involved.

Quantitative Effects on Cerebral Blood Flow

This compound has been shown to positively influence cerebral hemodynamics in patients with acute ischemic stroke. A meta-analysis of several clinical trials conducted in China, with treatment durations ranging from 7 to 30 days, revealed significant improvements in parameters related to cerebral perfusion.

| Parameter | Effect Size (Standardized Mean Difference/Relative Risk) | 95% Confidence Interval | p-value | Reference |

| Relative Cerebral Blood Volume (rCBV) | SMD = 0.28 | (0.02, 0.53) | 0.03 | [1][2] |

| Relative Time to Peak (rTTP) | SMD = -0.81 | (-1.08, -0.55) | < 0.00001 | [1][2] |

| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 | [1] |

Note: SMD (Standardized Mean Difference) indicates the difference in means between the treatment and control groups, standardized by the pooled standard deviation. A positive SMD for rCBV suggests an increase, while a negative SMD for rTTP suggests a faster time to peak perfusion, both indicating improved blood flow. RR (Relative Risk) > 1 indicates a higher probability of a favorable clinical outcome in the treatment group.

Experimental Protocols

The investigation of this compound's effects on cerebral blood flow predominantly utilizes preclinical models of cerebral ischemia, most notably the middle cerebral artery occlusion (MCAO) model in rodents. In vitro studies using cell cultures under hypoxia/reoxygenation conditions also provide valuable mechanistic insights.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This model simulates focal cerebral ischemia, mimicking the conditions of a stroke.

Objective: To evaluate the effect of this compound on cerebral blood flow and infarct volume in a rodent model of ischemic stroke.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

This compound solution

-

Anesthesia (e.g., isoflurane)

-

Laser Doppler Flowmeter (LDF)

-

Monofilament suture (for intraluminal occlusion)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Surgical microscope and instruments

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal with isoflurane. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Laser Doppler Flowmetry Probe Placement: Make a small incision on the scalp and place an LDF probe on the skull over the territory of the middle cerebral artery (MCA) to monitor regional CBF.

-

MCAO Induction: Ligate the distal ECA. Insert a silicon-coated monofilament suture through the ECA stump and advance it into the ICA until a significant drop in CBF (typically >70%) is observed on the LDF, indicating occlusion of the MCA.

-

Drug Administration: Administer this compound or vehicle (saline) intravenously or intraperitoneally at the onset of reperfusion or at a specified time point post-occlusion.

-

Reperfusion: After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion, which should be confirmed by an increase in CBF on the LDF.

-

Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Assessment: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC solution. The infarcted tissue will appear white, while viable tissue stains red. Quantify the infarct volume using image analysis software.

In Vitro Hypoxia/Reoxygenation (H/R) Model

This model simulates the cellular stress induced by ischemia-reperfusion injury.

Objective: To investigate the molecular mechanisms of this compound's neuroprotective effects on brain microvascular endothelial cells.

Materials:

-

Human cerebral microvascular endothelial cells (hCMEC/D3)

-

Cell culture medium and supplements

-

This compound solution

-

Hypoxia chamber (e.g., with 1% O2, 5% CO2, 94% N2)

-

Reagents for Western blotting, immunofluorescence, and cell viability assays.

Procedure:

-

Cell Culture: Culture hCMEC/D3 cells to a desired confluency.

-

Hypoxia Induction: Place the cell culture plates in a hypoxia chamber for a specified duration (e.g., 3 hours) to induce hypoxic conditions.

-

Treatment: During the hypoxic phase or at the onset of reoxygenation, treat the cells with varying concentrations of this compound.

-

Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO2) for a defined period (e.g., 3 hours).

-

Analysis: Perform various assays to assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), protein expression of signaling molecules (e.g., Western blotting for muscarinic receptors, ERK, Akt), and oxidative stress markers.

Signaling Pathways and Mechanisms of Action

The cerebrovascular and neuroprotective effects of this compound are mediated through a complex interplay of signaling pathways, primarily initiated by its antagonism of muscarinic acetylcholine receptors.

Muscarinic Receptor Antagonism

This compound acts as a non-selective antagonist at muscarinic acetylcholine receptors (M1-M5).[3][4] In the context of cerebral ischemia, hypoxia/reoxygenation leads to an upregulation of M1, M2, and M4 receptors in cerebral arteries.[5] this compound administration has been shown to ameliorate this upregulation.[5] By blocking these receptors, it is hypothesized to counteract the excessive cholinergic activity that can contribute to vasoconstriction and neuronal damage during an ischemic event.

ERK1/2 Signaling Pathway

Basic research has revealed that the neuroprotective and cerebral circulation-promoting effects of this compound are correlated with the activation of the ERK1/2 signaling pathway.[1] This pathway is crucial for cell survival and proliferation. While the precise upstream and downstream targets of ERK1/2 activation by this compound in the cerebrovasculature require further elucidation, its activation is a key mechanism contributing to its therapeutic effects.

Akt/GSK-3β Signaling Pathway

This compound has been shown to promote the phosphorylation of Akt and subsequently inactivate Glycogen Synthase Kinase 3β (GSK-3β).[6] The Akt/GSK-3β pathway is a critical regulator of cell survival and apoptosis. Activation of Akt leads to the phosphorylation and inhibition of GSK-3β. This inhibition prevents the pro-apoptotic effects of GSK-3β, such as the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This anti-apoptotic action is a significant component of the neuroprotective effects of this compound.

Conclusion

This compound demonstrates a clear and beneficial effect on cerebral blood flow, particularly in the context of ischemic stroke. Its mechanism of action is multifaceted, involving the antagonism of muscarinic receptors and the modulation of key intracellular signaling pathways such as ERK1/2 and Akt/GSK-3β. The quantitative data, though still emerging, supports its clinical utility in improving cerebral perfusion and neurological outcomes. The experimental protocols outlined provide a framework for further investigation into its therapeutic potential and the precise molecular mechanisms underlying its effects. This in-depth understanding is crucial for the continued development and optimization of this compound as a therapeutic agent for cerebrovascular diseases.

References

- 1. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellmolbiol.org [cellmolbiol.org]

- 4. Modulation of muscarinic receptors by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Low Dose of this compound Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodine Hydrobromide: A Technical Guide to its Discovery, History, and Core Scientific Data

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Foreword: This technical guide provides an in-depth overview of Anisodine hydrobromide, a tropane alkaloid with significant pharmacological applications. From its origins in traditional Chinese medicine to its modern clinical use, this document collates the essential historical, chemical, and pharmacological data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Discovery and History

The development of this compound as a therapeutic agent is a significant achievement of Chinese medical research. It was first isolated from Anisodus tanguticus, and its hydrobromide form was established as a new drug in China.[3] Anisodamine, a related alkaloid, was introduced into clinical use in China in 1965.[2] The efficacy of anisodine for treating cerebrovascular diseases was validated between 1970 and 1975.[3] Today, it is widely used in China for the treatment of various conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic diseases.[3][4][5]

Physicochemical and Pharmacokinetic Properties

This compound is a tropane alkaloid with the chemical formula C17H22BrNO5.[6] A summary of its key physicochemical and pharmacokinetic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C17H22BrNO5 | [6] |

| Molecular Weight | 400.27 g/mol | [6] |

| Exact Mass | 399.0681 | [6] |

| Elemental Analysis | C: 51.01%, H: 5.54%, Br: 19.96%, N: 3.50%, O: 19.99% | [6] |

| Synonyms | This compound, Daturamine, α-Hydroxyscopolamine | [4] |

Table 2: Comparative Pharmacokinetics of Anisodine in Rats (Intravenous Administration)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 340.50 ± 44.52 | [7] |

| Bioavailability (%) | 80.45 | [7] |

| Urinary Excretion Rate (%) | 32.67 | [7] |

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and pharmacological characterization of this compound, as cited in the scientific literature.

Isolation and Purification

A common method for the extraction and analysis of Anisodine from Anisodus tanguticus involves the following steps:

-

Sample Preparation: Air-dried and ground roots of Anisodus tanguticus are used as the starting material.[8]

-

Alkaloid Extraction: A 2.00 g sample of the powdered plant material is placed in a flask, and 4 mL of ammonia is added and mixed. After 10 minutes, 100 mL of chloroform is added, and the total weight is recorded. The mixture is then subjected to ultrasonication for 30 minutes. After cooling, any weight lost due to chloroform evaporation is replenished, and the solution is filtered.[9]

-

Purification and Analysis: The resulting extract can be further purified and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis-Electrochemiluminescence.[9][10]

-

HPLC Conditions: An Agilent 5HC-C18 column (250.0 mm × 4.6 mm) is used. The mobile phase consists of acetonitrile and 30 mmol/L potassium dihydrogen phosphate (containing 0.08% triethylamine, with the pH adjusted to 6.0) in a 13:87 ratio. Detection is performed at 210 nm with a column temperature of 35 °C. The injection volume is 10 μL, and the flow rate is 0.2 mL/min.[9]

-

Structural Elucidation

The structure of Anisodine has been elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the molecular weight and fragmentation pattern. For the related compound anisodamine, the protonated molecular ion is observed at m/z 306. Key fragment ions are seen at m/z 288 (loss of H₂O), 276 (loss of HCHO), and 140 (loss of tropic acid).[11]

Pharmacological Assays

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used method to simulate focal cerebral ischemia.[2]

-

Animal Preparation: Anesthetized rats are placed in a supine position. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

-

Occlusion: The ECA is ligated and cut. A suture with a silicone-coated tip is inserted through the ECA into the ICA to block the origin of the middle cerebral artery (MCA). The depth of insertion is typically 17-18 mm for a rat weighing 260-280g.[13]

-

Confirmation of Ischemia: A 70-80% decrease in cerebral blood flow, monitored by a laser speckle imaging system, confirms the successful establishment of the model.[13]

-

Reperfusion: For transient MCAO, the suture is withdrawn to allow for reperfusion.[13]

-

Drug Administration and Analysis: this compound can be administered before, during, or after the ischemic event. Post-treatment analysis can include immunohistochemistry of brain tissue to assess the expression of relevant receptors and markers of neuronal damage.[14]

The Oxygen-Glucose Deprivation and Reoxygenation (OGD/R) model is an in vitro method to mimic ischemic conditions in cell culture.[15]

-

Cell Culture: Rat brain microvascular endothelial cells (RBMECs) are cultured to confluence.[15]

-

Oxygen-Glucose Deprivation: The complete medium is replaced with a deoxygenated, glucose-free medium. The cells are then placed in a hypoxia chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified period (e.g., 2 hours) at 37 °C.[15]

-

Reoxygenation: The cells are returned to a normoxic incubator (95% O₂, 5% CO₂) and provided with fresh, complete medium for a period of reoxygenation (e.g., 1 hour).[15]

-

Treatment and Analysis: this compound can be added to the culture medium before or during the OGD/R process. Subsequent analysis can include immunofluorescence staining to assess cellular structures and assays for reactive oxygen species (ROS) and calcium influx.[14]

Mechanism of Action and Signaling Pathways

This compound is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor antagonist.[4][5] It also exhibits α1-adrenergic receptor antagonist properties.[4] By blocking muscarinic receptors, this compound inhibits the action of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[5] This blockade leads to a reduction in smooth muscle spasms and improved microcirculation.[5]

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[16] The binding of an antagonist like this compound prevents the activation of these G-proteins by acetylcholine, thereby inhibiting the downstream signaling cascades.

In the context of cerebral ischemia, this compound has been shown to downregulate the expression of M1, M2, M4, and M5 receptors.[14] This action is associated with a reduction in calcium ion influx and reactive oxygen species (ROS) levels, contributing to its neuroprotective effects.[14]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Muscarinic Receptor (Gq/11) Signaling Pathway Blockade by this compound.

Caption: Experimental Workflow for the In Vivo MCAO Model.

Caption: Experimental Workflow for the In Vitro OGD/R Model.

References

- 1. m-Anisidine(536-90-3) 1H NMR [m.chemicalbook.com]

- 2. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Anisodine - Wikipedia [en.wikipedia.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Lifetime of muscarinic receptor–G-protein complexes determines coupling efficiency and G-protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Separation and detection of tropane alkaloids in Anisodus tanguticus by capillary electrophoresis-electrochemiluminescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rwdstco.com [rwdstco.com]

- 14. researchgate.net [researchgate.net]

- 15. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuroprotective Role of Anisodine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders. Primarily known as a non-selective muscarinic acetylcholine receptor antagonist, its therapeutic potential extends beyond its anticholinergic effects. This technical guide synthesizes the current understanding of this compound's neuroprotective mechanisms, focusing on its role in mitigating oxidative stress, inflammation, and apoptosis. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant global health burden with limited effective therapeutic options. The pathophysiology of these conditions is complex, involving a cascade of events including excitotoxicity, oxidative stress, neuroinflammation, and programmed cell death. This compound has emerged as a promising neuroprotective agent, capable of crossing the blood-brain barrier and exerting pleiotropic effects on these pathological processes.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying the neuroprotective effects of this compound, supported by experimental evidence.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract key drivers of neuronal damage.

Antagonism of Muscarinic Acetylcholine Receptors

This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] While it is non-selective, its interaction with specific subtypes, such as the M2 receptor, is thought to be a key component of its neuroprotective action.[4] By blocking these receptors, this compound can modulate neurotransmitter release and influence neuronal activity and synaptic plasticity.[3]

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal injury in various neurological conditions. This compound has been shown to effectively reduce oxidative stress by modulating the levels of key antioxidant enzymes and markers of lipid peroxidation.[4]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases and after acute injury. This compound has demonstrated a significant anti-apoptotic effect by modulating the expression of key regulatory proteins.

Modulation of Signaling Pathways

This compound exerts its neuroprotective effects by influencing several critical intracellular signaling pathways.

-

Akt/GSK-3β Signaling Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway.[5] The activation of Akt (Protein Kinase B) leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a protein implicated in promoting apoptosis and inflammation. This pathway is crucial for promoting cell survival and reducing neuronal death.[5]

-

Notch Signaling Pathway: The Notch signaling pathway is involved in neural proliferation, migration, and remodeling. This compound has been found to promote neurological function and neuroplasticity by impacting this pathway, leading to increased levels of Notch1 and its downstream target Hes1.[6]

-

ERK1/2 Signaling Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another important cascade involved in cell survival and differentiation. Activation of this pathway by this compound contributes to its neuroprotective effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective efficacy of this compound.

Table 1: Effect of this compound on Oxidative Stress Markers in a Rat Model of Vascular Dementia [4]

| Parameter | Sham Group | VD Model Group | Low-Dose AH | Medium-Dose AH | High-Dose AH |

| Serum SOD (U/mL) | 100.70 ± 18.95 | 44.22 ± 7.11 | - | - | 98.67 ± 0.86 |

| Brain SOD (U/mg) | 131.77 ± 8.34 | 84.39 ± 4.10 | - | - | 162.83 ± 17.36 |

| Serum MDA (nmol/mL) | 12.03 ± 1.01 | 17.74 ± 1.00 | - | - | 6.68 ± 0.06 |

| Brain MDA (nmol/mg) | 4.41 ± 0.30 | 6.17 ± 0.70 | - | - | 3.96 ± 0.77 |

VD: Vascular Dementia; AH: this compound; SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data are presented as mean ± SD.

Table 2: Effect of this compound on Apoptosis in a Rat Model of Vascular Dementia [4]

| Treatment Group | Percentage of Apoptotic Cells (%) |

| Low Concentration AH | 36.10 ± 9.07 |

| Medium Concentration AH | 9.60 ± 5.63 |

| High Concentration AH | 3.43 ± 0.92 |

AH: this compound. Data are presented as mean ± SD.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

In Vivo Models

This model is used to induce focal cerebral ischemia, mimicking stroke in humans.

-

Animals: Healthy male C57BL/6 mice.

-

Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 1.5% for maintenance) in a mixture of 30% O₂ and 70% N₂O.

-

Surgical Procedure:

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

For transient MCAO, the suture is withdrawn after a specific period (e.g., 60 minutes) to allow reperfusion. For permanent MCAO, the suture is left in place.

-

-

Post-operative Care: Suture the incision and allow the mouse to recover in a heated cage.

-

This compound Treatment: Administer this compound intraperitoneally at desired doses and time points post-MCAO.

-

Outcome Assessment: Evaluate neurological deficits using scoring systems (e.g., Bederson's scale). Analyze brain tissue for infarct volume (TTC staining), neuronal survival (Nissl staining), and apoptosis (TUNEL assay).

This model simulates vascular dementia by inducing long-term reduced blood flow to the brain.

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a ventral midline cervical incision to expose both common carotid arteries.

-

Permanently ligate both common carotid arteries (two-vessel occlusion, 2-VO).

-

-

This compound Treatment: Administer this compound at various doses (e.g., 0.3, 0.6, 1.2 mg/kg) for a specified duration following the 2-VO surgery.

-

Outcome Assessment: Assess cognitive function using tests like the Morris Water Maze. Analyze brain tissue for neuronal death (Nissl staining), apoptosis (TUNEL assay), and protein expression (Western blot).

In Vitro Model

This in vitro model mimics the conditions of ischemia-reperfusion injury at the cellular level.

-

Cell Culture: Use neuronal cell lines (e.g., HT22, NSC-34) or primary neuronal cultures.

-

OGD Procedure:

-

Replace the normal culture medium with glucose-free medium.

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).

-

-

Reoxygenation:

-

Replace the glucose-free medium with normal culture medium.

-

Return the cells to a normoxic incubator (95% air, 5% CO₂).

-

-

This compound Treatment: Apply this compound to the cell culture medium at various concentrations before, during, or after the OGD/R procedure.

-

Outcome Assessment: Measure cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase activity assays), and levels of reactive oxygen species (ROS).

Histological and Molecular Techniques

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and embed the brain in paraffin. Cut coronal sections (e.g., 5 µm thick).

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with a 0.1% cresyl violet solution.

-

Differentiate in graded ethanol solutions.

-

Dehydrate, clear in xylene, and mount.

-

-

Analysis: Count the number of surviving neurons in specific brain regions under a light microscope.

-

Tissue Preparation: Prepare paraffin-embedded brain sections as for Nissl staining.

-

Assay Procedure:

-

Deparaffinize and rehydrate the sections.

-

Permeabilize the tissue with proteinase K.

-

Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.

-

Stop the reaction and visualize the labeled nuclei using fluorescence microscopy.

-

-

Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (counterstained with DAPI).

-

Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Notch1, Hes1, Bcl-2, Bax) overnight at 4°C.

-

Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involved in the neuroprotective action of this compound.

Caption: this compound's Neuroprotective Signaling Pathways.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with multiple mechanisms of action. Its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key signaling pathways highlights its therapeutic potential for a range of neurological disorders. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for further research and development.

Future studies should focus on elucidating the precise role of different muscarinic receptor subtypes in the neuroprotective effects of this compound. Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients suffering from neurodegenerative diseases and acute brain injuries. The continued investigation of this compound and its derivatives could lead to novel and effective treatments for these debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 3. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Notch1 antibody (10062-2-AP) | Proteintech [ptglab.com]

- 5. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 6. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Anisodine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Anisodine hydrobromide. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a tropane alkaloid and a derivative of scopolamine. It is the hydrobromide salt of Anisodine.

IUPAC Name: (1R,2R,4S,5S,7s)-7-[(2S)-2,3-dihydroxy-2-phenylpropanoyloxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane hydrobromide

Chemical Formula: C₁₇H₂₂BrNO₅[1]

Molecular Weight: 400.27 g/mol [1]

Synonyms: Daturamine hydrobromide, α-Hydroxyscopolamine hydrobromide

The chemical structure of Anisodine features a tropane core, which is a bicyclic amine. It is characterized by an epoxide ring and an ester side chain derived from atropic acid. The hydrobromide salt enhances its stability and solubility in aqueous solutions.

Physicochemical Properties

A summary of the key physicochemical properties of Anisodine and its hydrobromide salt is presented in the table below.

| Property | Value | References |

| Melting Point (Anisodine) | 199.5-200 °C | |

| Melting Point (Anisodine HBr) | >192 °C (decomposition) | |

| Solubility (Anisodine HBr) | Soluble in methanol and water. Slightly soluble in DMSO. | |

| Appearance | White to off-white solid |

Spectral Data

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | Data not fully available in the search results. |

| ¹³C NMR | A SpectraBase entry indicates the availability of the ¹³C NMR spectrum for (-)-anisodine.[2] |

| IR Spectroscopy | Characteristic bands for tropane alkaloids include those for esters (C=O stretch) and out-of-plane aromatic bending.[3] |

| Mass Spectrometry | The protonated molecular ion of anisodamine (the free base) shows an m/z of 306.[4] |

Synthesis of Anisodine

The total synthesis of (-)-Anisodine has been achieved, with a notable approach starting from 6-β-acetyltropine.[5][6] A key step in this synthetic route is the Sharpless asymmetric dihydroxylation.[6]

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of a readily available starting material through a series of stereocontrolled reactions to construct the complex tropane alkaloid structure.

Caption: A simplified workflow for the total synthesis of this compound.

Experimental Protocols

While a complete, detailed experimental protocol from a single source is not available in the provided search results, the following outlines the key reaction type central to the synthesis.

Sharpless Asymmetric Dihydroxylation:

This reaction is crucial for introducing the diol functionality with the correct stereochemistry.

-